molecular formula C9H10FNO3 B3031413 Methyl 3-amino-5-fluoro-4-methoxybenzoate CAS No. 329-46-4

Methyl 3-amino-5-fluoro-4-methoxybenzoate

Cat. No. B3031413
CAS RN: 329-46-4
M. Wt: 199.18
InChI Key: GYGCYBGUMQWDFF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-4-methoxybenzoate is a compound that is part of a broader class of chemicals known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological properties, such as antiproliferative agents and tubulin inhibitors , or for their spectroscopic characteristics and antioxidant activity . These compounds often contain amino and methoxy groups attached to a benzene ring, which is a commonality with the compound .

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions including nitrification, esterification, and hydronation . For instance, Methyl 2-amino-5-fluorobenzoate, a compound with a similar structure, was synthesized starting from 3-fluorobenzoic acid, which underwent a series of reactions to yield the target product with a high degree of purity as confirmed by various analytical techniques . This suggests that a similar approach could potentially be applied to synthesize Methyl 3-amino-5-fluoro-4-methoxybenzoate, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods and quantum chemical calculations . These studies provide insights into the vibrational frequencies, electronic absorption, molecular electrostatic potential, and other properties that are crucial for understanding the behavior of these molecules. For Methyl 3-amino-5-fluoro-4-methoxybenzoate, similar analytical techniques could be employed to deduce its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored through their ability to form hydrogen-bonded structures, which is indicative of their potential interactions in biological systems . For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through hydrogen bonding , while 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole forms chains of rings . These findings suggest that Methyl 3-amino-5-fluoro-4-methoxybenzoate could also participate in hydrogen bonding, which may influence its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid, a compound with some structural similarity, involved a multi-step process that yielded a product with specific physical properties such as melting point and solubility, as confirmed by IR, NMR, and MS . The physical and chemical properties of Methyl 3-amino-5-fluoro-4-methoxybenzoate, such as solubility, melting point, and stability, would likely be influenced by the presence of the amino, fluoro, and methoxy groups on the benzene ring. These properties can be determined through experimental studies similar to those described in the papers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods for synthesizing related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and methyl 4-bromo-2-methoxybenzoate, have been developed. These methods involve multiple steps including methylation, bromination, ethylation, and oxidation (Wang Yu, 2008) (Chen Bing-he, 2008).

  • Optimization of Synthesis : Research has focused on optimizing the synthesis process of related compounds like methyl 2-amino-5-fluorobenzoate, seeking higher yields and purer products (Yin Jian-zhong, 2010).

Applications in Biological and Medical Research

  • Fluorescent Sensing : Compounds like methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate have been used in the development of fluorogenic chemosensors, with potential applications in bio-imaging and detection of metal ions in biological systems (Xingpei Ye et al., 2014).

  • Cancer Research : The development of new zinc phthalocyanine compounds, involving benzenesulfonamide derivatives containing Schiff base, has shown potential in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

  • Antitumor Properties : Research on derivatives of benzothiazoles, which include compounds structurally related to Methyl 3-amino-5-fluoro-4-methoxybenzoate, has demonstrated significant antitumor properties against various cancer cell lines (I. Hutchinson et al., 2001).

  • Methyl Transfer Reactions in Microbial Metabolism : Studies have explored how compounds like 3,4-dimethoxybenzoate are metabolized by microorganisms like Sporomusa ovata, involving corrinoid-dependent methyl transfer reactions. This research has implications for understanding microbial metabolism and bioremediation processes (E. Stupperich et al., 1993).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the mechanism of action of “Methyl 3-amino-5-fluoro-4-methoxybenzoate”. If this compound is used as a drug or a catalyst, its mechanism of action would depend on its specific role in the biological system or chemical reaction .

Safety and Hazards

The safety and hazards associated with “Methyl 3-amino-5-fluoro-4-methoxybenzoate” would depend on its physical and chemical properties, as well as how it’s handled and used. General safety measures for handling such a compound could include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-amino-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGCYBGUMQWDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270868
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-fluoro-4-methoxybenzoate

CAS RN

329-46-4
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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